2-(3,3-dimethylbutan-2-yloxy)ethanethiol
Description
2-(3,3-Dimethylbutan-2-yloxy)ethanethiol is a branched thiol-containing compound characterized by an ethanethiol backbone substituted with a 3,3-dimethylbutan-2-yloxy group.
Properties
CAS No. |
10160-73-3 |
|---|---|
Molecular Formula |
C8H18OS |
Molecular Weight |
162.3 g/mol |
IUPAC Name |
2-(3,3-dimethylbutan-2-yloxy)ethanethiol |
InChI |
InChI=1S/C8H18OS/c1-7(8(2,3)4)9-5-6-10/h7,10H,5-6H2,1-4H3 |
InChI Key |
BAORTNFUUYRNKI-UHFFFAOYSA-N |
SMILES |
CC(C(C)(C)C)OCCS |
Canonical SMILES |
CC(C(C)(C)C)OCCS |
Synonyms |
2-(1,2,2-Trimethylpropoxy)ethanethiol |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analog: 2-(Trimethylsilyl)ethanethiol
Key Differences :
- Substituent : The trimethylsilyl (TMS) group replaces the 3,3-dimethylbutan-2-yloxy group.
- Applications : 2-(Trimethylsilyl)ethanethiol is used in nucleoside synthesis (e.g., to create antiviral agents like 2',3'-didehydro-2',3'-dideoxy derivatives) . Its reactivity in ring-opening epoxides contrasts with the likely slower kinetics of 2-(3,3-dimethylbutan-2-yloxy)ethanethiol due to bulkier substituents.
| Property | This compound | 2-(Trimethylsilyl)ethanethiol |
|---|---|---|
| Substituent | Branched alkoxy | Trimethylsilyl |
| Lipophilicity (logP) | Higher (predicted) | Moderate |
| Thiol Acidity (pKa) | Lower (predicted) | Higher |
| Synthetic Utility | Potential steric protection | Epoxide ring-opening |
Structural Analog: 2-(Ethylisopropylamino)ethanethiol
Key Differences :
- Functional Group: Contains an ethylisopropylamino group instead of an alkoxy substituent.
- Biological Relevance: Aminoalkylthiols like this are precursors to pharmaceutical agents (e.g., Amifostine derivatives) . The dimethylbutan-2-yloxy group in the target compound may reduce nucleophilicity compared to the amino group, limiting its use in metal chelation or radioprotection.
| Property | This compound | 2-(Ethylisopropylamino)ethanethiol |
|---|---|---|
| Substituent | Alkoxy | Aminoalkyl |
| Reactivity | Thiol-dominated | Thiol + amine bifunctional |
| Toxicity | Likely lower | Higher (amine-related hazards) |
| Applications | Organic synthesis | Radioprotective drugs |
Structural Analog: Amifostine Thiol (WR-1065)
Key Differences :
- Backbone: Amifostine thiol (2-[(3-aminopropyl)amino]ethanethiol) has a diamine-modified ethanethiol structure.
- Bioactivity : WR-1065 exhibits cytoprotective effects against radiation and chemotherapy, attributed to its free thiol and amine groups. The target compound’s alkoxy group may limit such bioactivity but enhance stability under oxidative conditions .
| Property | This compound | Amifostine Thiol (WR-1065) |
|---|---|---|
| Functional Groups | Thiol + alkoxy | Thiol + diamine |
| Oxidation Stability | Higher | Lower (prone to oxidation) |
| Therapeutic Potential | Limited (structural) | High (radioprotection) |
Research Findings and Implications
- Synthetic Utility : The bulky alkoxy group in this compound may hinder nucleophilic thiol reactions but improve selectivity in coupling reactions (e.g., with benzoylated intermediates as in ) .
- Biological Screening : Analogous thionucleosides () with CC50 values of 32.8–85.5 μM against A549 cells imply that the target compound’s cytotoxicity should be evaluated in similar assays.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
